
2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is also known as GSK-3β inhibitor VIII and is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β).
Mécanisme D'action
The mechanism of action of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves the inhibition of GSK-3β. This enzyme is involved in the phosphorylation of various proteins that play a key role in the regulation of cellular processes. Inhibition of GSK-3β leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which has been shown to play a key role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione have been extensively studied. It has been shown to have potent anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. It has also been shown to have anti-tumor activity, making it a potential candidate for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione in lab experiments include its potent inhibitory activity against GSK-3β, its ability to activate various signaling pathways, and its potential applications in various fields of science. The limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the study of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione. One potential direction is the development of more potent and selective inhibitors of GSK-3β. Another potential direction is the study of the compound's potential applications in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer. Finally, the use of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione as a tool for the study of various cellular processes, including gene expression and cell cycle progression, is another potential direction for future research.
Méthodes De Synthèse
The synthesis of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves a multi-step process. The first step involves the condensation of 5-methylisoxazole-3-carboxylic acid with 2-nitrobenzaldehyde in the presence of a base. The resulting intermediate is then subjected to cyclization with phthalic anhydride in the presence of a Lewis acid catalyst. The final product is obtained by the reduction of the nitro group using a suitable reducing agent.
Applications De Recherche Scientifique
2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. It has been shown to be a potent inhibitor of GSK-3β, an enzyme that plays a key role in the regulation of various cellular processes, including glycogen synthesis, gene expression, and cell cycle progression. GSK-3β has also been implicated in several diseases, including Alzheimer's disease, diabetes, and cancer, making it an attractive target for drug development.
Propriétés
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O5/c1-6-4-10(13-20-6)14-11(16)8-3-2-7(15(18)19)5-9(8)12(14)17/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJNPIXKHBUSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)
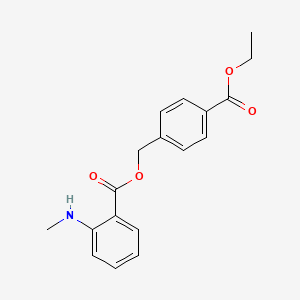
![1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)
![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)
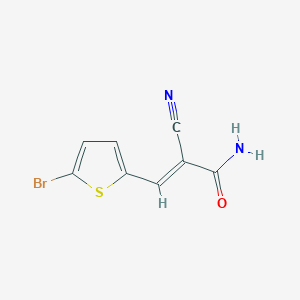
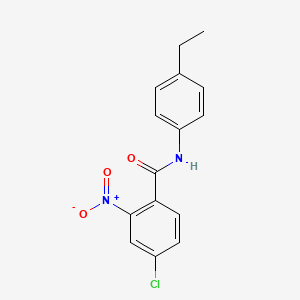
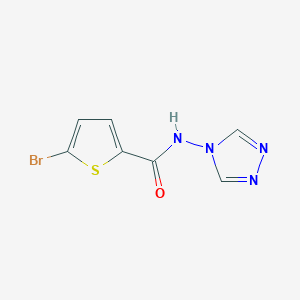
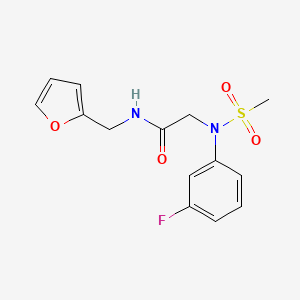
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)

![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)
![N-[4-(dimethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5709788.png)
![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)